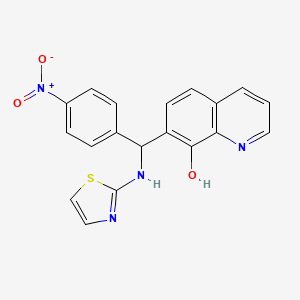

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMBLYPJQKXYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a quinoline derivative. The nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents, physical properties, and bioactivities of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol with key analogues:

Key Observations:

- Substituent Diversity: The target compound’s thiazol-2-ylamino group distinguishes it from pyridinyl (e.g., compound 19) or piperazinyl (e.g., 5n) analogues.

- Nitro Group Impact: Compounds with nitro substituents (e.g., 5n, 4c) exhibit notable antifungal and antibacterial activities, suggesting the nitro group’s electron-withdrawing nature enhances reactivity or target binding .

- Synthesis Yields : Yields for analogues vary widely (14–90%), with greener catalysts (e.g., MCM-41-Tryptophan-Zn) improving efficiency compared to toxic homogeneous catalysts .

Biological Activity

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a complex organic compound characterized by a quinoline core, a thiazole ring, and a nitrophenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the thiazole ring, which is then coupled with a quinoline derivative. The nitrophenyl group is introduced through nucleophilic substitution reactions, often utilizing catalysts such as palladium or copper in solvents like dimethylformamide or dichloromethane.

| Property | Description |

|---|---|

| IUPAC Name | 7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |

| Molecular Formula | C19H14N4O3S |

| CAS Number | 315240-12-1 |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria . The presence of the thiazole ring is crucial for enhancing the antimicrobial activity due to its ability to interact with bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating potent activity against human glioblastoma U251 cells and melanoma WM793 cells . The mechanism often involves the inhibition of key enzymes or pathways that are critical for cancer cell survival.

The biological action of this compound is believed to involve:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate access and inhibiting their function.

- DNA Interaction : The thiazole ring can interact with nucleophilic sites on DNA or proteins, leading to disruptions in cellular processes.

- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest mechanisms .

Study 1: Anticancer Efficacy

A study published in MDPI reported on the cytotoxicity of thiazole derivatives against various cancer cell lines. In this research, a derivative similar to this compound was found to exhibit significant anticancer properties with an IC50 value less than that of doxorubicin, a standard chemotherapy drug .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between the structural features of thiazole derivatives and their antimicrobial effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.